(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, which are prepared from commercially available 2-amino pyridine. These studies explore the conditions and catalysts for Suzuki cross-coupling/hydrolysis reactions, showing the versatility of cyclopropane derivatives in chemical synthesis (Du Hui-r, 2014).
Conformational Restriction and Receptor Agonism
A significant application lies in the design of conformationally restricted analogues of histamine, which serve as potent histamine H3 receptor agonists. These analogues, including various cyclopropane-based structures, highlight the role of conformational restriction in enhancing receptor specificity and potency (Yuji Kazuta et al., 2003).
Coordination Polymers and Photocatalytic Behavior
Cyclopropane derivatives also find applications in the assembly of Co(II) coordination polymers, showcasing structural variability, electrochemical properties, and photocatalytic behavior. These studies reveal the potential of cyclopropane compounds in developing semiconductive materials and efficient photocatalysts for environmental applications (J. Cui et al., 2017).
N-Heterocyclic Carbene Precursors
Research into the synthesis of N-heterocyclic carbene (NHC) precursor imidazolium salts from cyclopropane derivatives underscores their importance in catalysis. These precursors facilitate the development of NHC ligands and catalysts, vital in various chemical transformations (Lukas Hintermann, 2007).
Peptide Synthesis and Structural Studies
The role of cyclopropane derivatives extends into peptide synthesis and structural studies, where they are used to understand the impact of conformational constraints on peptide structure and function. This research contributes to the broader understanding of peptide chemistry and the development of novel peptides with tailored properties (Stefan Abele et al., 1999).
properties
IUPAC Name |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITVICGBSYEWHI-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.